molecular formula C22H21N5O B6134867 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone

5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone

Cat. No. B6134867
M. Wt: 371.4 g/mol
InChI Key: PLUAMIOKMBJUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone, also known as BMN-673, is a potent inhibitor of poly ADP-ribose polymerase (PARP) enzyme. It is a small molecule that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone is a potent inhibitor of PARP enzyme, which plays a crucial role in DNA repair. PARP inhibitors work by blocking the activity of PARP enzyme, which prevents the repair of DNA damage. In cancer cells, the inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Normal cells can still repair DNA damage through other pathways, which makes PARP inhibitors selective for cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of PARP by this compound leads to the accumulation of DNA damage, which triggers various cell death pathways, including apoptosis and necrosis. This compound has also been shown to enhance the anti-tumor activity of other chemotherapy agents, such as temozolomide and cisplatin.

Advantages and Limitations for Lab Experiments

5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has shown promising results in preclinical studies, which makes it a potential candidate for further clinical development. However, there are also some limitations to using this compound in lab experiments. Its potency and selectivity for PARP enzyme may vary depending on the cancer cell line and experimental conditions. It is also important to consider the potential toxicity and side effects of this compound in lab experiments.

Future Directions

There are several future directions for the research and development of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone. One direction is to further investigate its effectiveness in combination with other chemotherapy agents. Another direction is to explore its potential use in other types of cancer, such as lung and colorectal cancer. It is also important to continue studying the mechanism of action of this compound and its effects on normal cells. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4,8-dimethyl-2-quinazolinamine with 6-methyl-2,4-dioxo-5-(phenylmethyl)-1,2,3,4-tetrahydropyrimidine-1-acetic acid, which results in the formation of this compound. The final product is purified by column chromatography, and its purity is confirmed by analytical techniques such as HPLC and NMR.

Scientific Research Applications

5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, prostate, and pancreatic cancer. This compound has been shown to be effective in killing cancer cells by inhibiting the PARP enzyme, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death.

properties

IUPAC Name

5-benzyl-2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-13-8-7-11-17-14(2)23-21(25-19(13)17)27-22-24-15(3)18(20(28)26-22)12-16-9-5-4-6-10-16/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUAMIOKMBJUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.